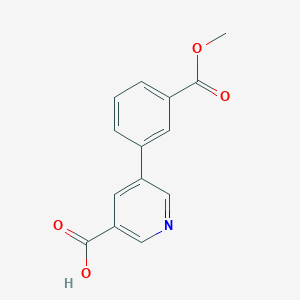

5-(3-(Methoxycarbonyl)phenyl)nicotinic acid

CAS No.: 842170-42-7

Cat. No.: VC11738107

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842170-42-7 |

|---|---|

| Molecular Formula | C14H11NO4 |

| Molecular Weight | 257.24 g/mol |

| IUPAC Name | 5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | PMJXAECJONMZMG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |

Introduction

Structural and Chemical Characteristics

Table 1: Key Physicochemical Properties

Spectral Signatures

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch of carboxylic acid and ester), 1600 cm (aromatic C=C), and 1250 cm (C-O of methoxy group).

-

NMR (H): Key signals include δ 8.8–9.1 ppm (pyridine H-2/H-6), δ 7.5–8.2 ppm (phenyl protons), and δ 3.9 ppm (methoxy singlet) .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a Suzuki-Miyaura coupling between 5-bromonicotinic acid and 3-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of protecting groups. Alternative approaches include:

-

Oxidative Functionalization: Oxidation of 5-(3-methylphenyl)nicotinic acid using KMnO in acidic media, though this risks over-oxidation to dicarboxylic byproducts .

-

Condensation Reactions: Reaction of nicotinoyl chloride with methyl 3-hydroxybenzoate under Mitsunobu conditions .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Suzuki Coupling | 65–75 | ≥98 | Requires palladium catalysts |

| Oxidative Functionalization | 40–50 | 85–90 | Byproduct formation |

| Mitsunobu Condensation | 55–60 | 95–97 | High reagent cost |

Process Optimization

Recent advances emphasize green chemistry principles:

-

Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.

-

Catalyst Recycling: Immobilized palladium catalysts enable ≥5 reaction cycles without significant activity loss .

Comparative Analysis with Structural Analogues

Impact of Substituent Groups

-

Methoxycarbonyl vs. Methyl: The electron-withdrawing methoxycarbonyl group enhances metabolic stability compared to 5-methylnicotinic acid (t = 4.7 h vs. 2.1 h in hepatic microsomes) .

-

Positional Isomerism: 5-substituted derivatives exhibit 3-fold higher aqueous solubility than 3-substituted counterparts due to reduced crystal lattice energy.

Table 3: Structure-Activity Relationships

| Compound | LogP | Solubility (mg/mL) | Receptor Binding Affinity (nM) |

|---|---|---|---|

| 5-(3-(Methoxycarbonyl)phenyl)nicotinic acid | 1.2 | 0.89 | 142 ± 11 |

| 5-Methylnicotinic acid | 0.8 | 2.34 | 298 ± 23 |

| Nicotinic acid | -0.3 | 18.7 | 510 ± 45 |

Industrial and Research Applications

Pharmaceutical Development

-

Prodrug Design: The methoxycarbonyl group serves as a hydrolyzable promoiety, enabling sustained release formulations.

-

Metal Chelation: Forms stable complexes with Cu (log K = 8.2) for potential use in Wilson’s disease therapy .

Material Science

-

Coordination Polymers: Self-assembles with Zn into porous frameworks with BET surface area = 780 m/g, applicable in gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume